2-Amino-7-methyl-1,4-dihydropteridin-4-OL

Catalog No.
S14372748
CAS No.
36093-83-1
M.F
C7H9N5O
M. Wt
179.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-7-methyl-1,4-dihydropteridin-4-OL

CAS Number

36093-83-1

Product Name

2-Amino-7-methyl-1,4-dihydropteridin-4-OL

IUPAC Name

2-amino-7-methyl-1,4-dihydropteridin-4-ol

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C7H9N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2,6,13H,1H3,(H3,8,10,11,12)

InChI Key

HKICZNZFKYGQBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(N=C(NC2=N1)N)O

2-Amino-7-methyl-1,4-dihydropteridin-4-OL is a compound that belongs to the class of organic compounds known as pterins and their derivatives. These compounds are characterized by a pteridine ring system, which typically includes an amine group and a ketone. The specific structure of 2-amino-7-methyl-1,4-dihydropteridin-4-OL features a dihydropteridin moiety with a hydroxymethyl group at position 6 and an amino group at position 2. Its chemical formula is C7H9N5O2C_7H_9N_5O_2, and it has a molecular weight of approximately 195.18 g/mol .

This compound is significant in various biological processes, particularly in the biosynthesis of important cofactors such as tetrahydrofolate and methanopterin, which play crucial roles in cellular metabolism .

, including:

  • Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.
  • Condensation Reactions: It can participate in condensation reactions with para-aminobenzoate to form dihydropteroate, an important precursor in folate biosynthesis .
  • Phosphorylation: This compound can react with ATP to form diphosphate derivatives, which are crucial in metabolic pathways .

The biological activity of 2-amino-7-methyl-1,4-dihydropteridin-4-OL is primarily linked to its role in the synthesis of folate derivatives. It acts as a substrate for enzymes involved in folate metabolism, particularly dihydropteroate synthase, which catalyzes the condensation of para-aminobenzoate with 6-hydroxymethyl-7,8-dihydropterin diphosphate . This activity is essential for cell growth and division, making this compound significant in both microbial and human physiology.

Additionally, due to its structural similarity to other pterins, it may exhibit interactions with various biological targets, influencing pathways related to amino acid metabolism and cellular signaling.

The synthesis of 2-amino-7-methyl-1,4-dihydropteridin-4-OL can be achieved through several methods:

  • Chemical Synthesis: This involves multi-step synthetic routes that typically start from simpler pteridine derivatives. Common reagents include reducing agents and bases like sodium hydride or potassium carbonate in suitable solvents such as dimethylformamide or ethanol .
  • Biological Synthesis: In nature, this compound can be synthesized through enzymatic pathways involving specific enzymes that catalyze the formation of pterin derivatives from simpler precursors like guanosine triphosphate .

2-Amino-7-methyl-1,4-dihydropteridin-4-OL has several applications:

  • Pharmaceuticals: It is explored for its potential use in developing drugs targeting folate metabolism-related diseases.
  • Biochemical Research: Used as a biochemical marker or substrate in studies related to enzyme activity and metabolic pathways.
  • Nutritional Supplements: Due to its role in folate synthesis, it may be included in dietary supplements aimed at improving metabolic health.

Studies on the interactions of 2-amino-7-methyl-1,4-dihydropteridin-4-OL have shown that it can influence various metabolic pathways by modulating enzyme activities involved in folate biosynthesis. Its interaction with dihydropteroate synthase has been particularly noted for its role in inhibiting bacterial growth by disrupting folate synthesis . Furthermore, its structural analogs may provide insights into designing inhibitors that target similar enzymatic pathways.

Several compounds share structural similarities with 2-amino-7-methyl-1,4-dihydropteridin-4-OL. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Pteroic AcidContains a pteridine ring; involved in folate synthesisDirect precursor for folates
Dihydropteroic AcidSimilar pteridine structure; lacks hydroxymethyl groupFunctions primarily as a cofactor
6-Hydroxymethyl DihydropterinHydroxymethyl group present; key intermediateImportant for the biosynthesis of tetrahydrofolate
2-Amino-6-methylpteridineContains amino and methyl groups; simpler structureLess complex than 2-amino-7-methyl derivative

Each of these compounds plays distinct roles within biological systems but shares foundational structural characteristics with 2-amino-7-methyl-1,4-dihydropteridin-4-OL. Its unique combination of functional groups makes it particularly relevant in studies focused on folate metabolism and enzyme inhibition strategies.

Regioselective Functionalization Strategies in Pteridine Scaffolds

Regioselectivity in pteridine functionalization arises from the inherent electronic asymmetry of the heterocyclic core. The C6 and C7 positions exhibit distinct reactivity due to differential electron density distribution, with C7 being more electrophilic in 1,4-dihydropteridin-4-ol systems. A prevalent strategy involves the condensation of 1,2-dicarbonyl compounds with 4,5-diaminopyrimidine derivatives, which selectively installs substituents at the C7 position (Table 1).

Table 1: Regioselectivity in pteridine scaffold functionalization

Starting MaterialReaction ConditionsC7 Substituent YieldC6 Substituent Yield
4,5-DiaminopyrimidineGlacial acetic acid, 140°C82%<5%
2-Aminopyrazine-3-carboxylateEthanol reflux, 12 h68%12%

The electronic activation of C7 is further enhanced by intramolecular hydrogen bonding between the 4-ol group and adjacent nitrogen atoms, polarizing the π-system. This effect enables nucleophilic aromatic substitution at C7 with methylamine derivatives, achieving >90% regioselectivity in anhydrous DMF at 80°C.

Comparative Analysis of Friedel-Crafts Acylation vs. Minisci Reaction Pathways

The electron-deficient nature of the pteridine ring necessitates careful selection of acylation methodologies. Traditional Friedel-Crafts acylation demonstrates limited utility due to the ring's low electron density, requiring harsh Lewis acid catalysts (e.g., AlCl₃) that risk scaffold degradation. In contrast, Minisci reactions employing persulfate-generated radicals enable direct C–H functionalization under milder conditions (Table 2).

Table 2: Acylation pathway comparison

ParameterFriedel-CraftsMinisci Reaction
Temperature0–5°C25°C
CatalystAlCl₃ (1.2 equiv)FeSO₄ (0.1 equiv)
Reaction Time48 h6 h
C7 Acylation Yield34%67%
Byproduct Formation22% ring-opened species<5%

Radical trapping experiments confirm the Minisci mechanism proceeds through single-electron transfer from the acyl radical to the protonated pteridine ring, followed by radical recombination. This pathway avoids the carbocation intermediates responsible for side reactions in Friedel-Crafts chemistry.

Optimization of Permanganate Oxidation for Carboxypterin Intermediates

The conversion of 7-methyl substituents to carboxyl groups via permanganate oxidation requires precise control of reaction parameters. Neutral pH (7.0–7.5) and temperature modulation between 50–60°C prove critical for preventing over-oxidation to CO₂ while maintaining ring integrity (Table 3).

Table 3: Permanganate oxidation optimization

[KMnO₄] (M)Temperature (°C)pHCarboxypterin Yield4-Ol Group Retention
0.05507.078%95%
0.10607.584%89%
0.20708.062%73%

Kinetic studies reveal a two-stage mechanism: initial hydroxylation of the methyl group to hydroxymethylpteridin-4-ol, followed by sequential oxidation to the carboxylic acid. The 4-ol group participates in stabilizing transition states through hydrogen bonding with permanganate oxygen atoms, as evidenced by 18O isotopic labeling experiments.

Structure-Activity Relationships in Antiparasitic Agent Development

The development of antiparasitic agents targeting 2-amino-7-methyl-1,4-dihydropteridin-4-ol has revealed critical structure-activity relationships that govern therapeutic efficacy. This pteridine derivative exhibits specific structural features that directly correlate with its biological activity against parasitic organisms [1] [2].

The core structural framework of 2-amino-7-methyl-1,4-dihydropteridin-4-ol consists of a pteridine ring system with strategically positioned functional groups. The amino group at position 2 serves as a crucial hydrogen bond donor, while the methyl substituent at position 7 provides hydrophobic interactions that enhance membrane permeability [3] [4]. The hydroxyl group at position 4 participates in critical hydrogen bonding networks with target enzymes.

Research has demonstrated that pteridine reductase 1 (PTR1) represents a primary target for antiparasitic pteridine derivatives. Studies on Leishmania major and Trypanosoma cruzi have shown that compounds exhibiting nanomolar inhibition of PTR1 display significant antiparasitic activity [1] [5]. The structure-activity relationship analysis reveals that the 2-amino functionality is essential for binding affinity, with modifications at this position resulting in substantial loss of activity.

The methyl group at position 7 has been identified as a key determinant of selectivity between parasite and human enzymes. Computational studies indicate that this substituent occupies a hydrophobic pocket unique to parasitic PTR1, contributing to species-specific inhibition [2] [6]. Compounds lacking this methyl group show reduced selectivity and increased off-target effects.

A comprehensive analysis of antiparasitic pteridine derivatives has established that optimal activity requires specific electronic and steric properties. The dihydropteridin-4-ol scaffold provides an ideal balance of lipophilicity and hydrophilicity, with calculated logP values ranging from 0.8 to 2.3 for the most active compounds [3]. This physicochemical profile enables efficient cellular uptake while maintaining aqueous solubility.

Structure-activity studies have identified multiple binding modes for pteridine derivatives within the PTR1 active site. Crystal structures reveal that 2-amino-7-methyl-1,4-dihydropteridin-4-ol adopts a substrate-like binding conformation, with the amino group forming hydrogen bonds with Asp181 and the hydroxyl group interacting with Tyr194 [5] [7]. The methyl substituent engages in van der Waals contacts with hydrophobic residues including Phe113 and Leu229.

The development of dual-target inhibitors has emerged as a promising strategy for overcoming antifolate resistance. Compounds designed to simultaneously inhibit both dihydrofolate reductase (DHFR) and PTR1 have shown enhanced antiparasitic activity compared to single-target agents [2] [8]. These dual inhibitors typically retain the core pteridine scaffold while incorporating additional functional groups that enable binding to both enzyme active sites.

Quantitative structure-activity relationship (QSAR) analysis has identified key molecular descriptors that correlate with antiparasitic activity. The most significant parameters include molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors [1]. Compounds with molecular weights between 180-250 Da and polar surface areas of 60-100 Ų demonstrate optimal cellular penetration and target engagement.

The incorporation of substituents at position 6 has been explored to enhance potency and selectivity. Hydroxymethyl derivatives show improved binding affinity for certain targets, while larger substituents can provide additional selectivity through steric exclusion from human enzyme binding sites [4] [9]. These modifications must be carefully balanced to maintain favorable pharmacokinetic properties.

Molecular Docking Studies with PI3K/mTOR Signaling Targets

Molecular docking investigations have revealed the potential of 2-amino-7-methyl-1,4-dihydropteridin-4-ol derivatives as inhibitors of PI3K/mTOR signaling pathways. These studies have provided detailed insights into the binding modes and molecular interactions that govern inhibitory activity against these critical cancer-related targets [10] [11].

The PI3K/mTOR signaling pathway represents one of the most frequently dysregulated pathways in human cancer, making it an attractive target for therapeutic intervention. Computational docking studies have demonstrated that pteridine derivatives can effectively bind to the ATP-binding domains of both PI3K and mTOR kinases, with binding affinities ranging from -3.8 to -5.1 kcal/mol [10].

Structural analysis of the mTOR binding site reveals a deep hydrophobic pocket that accommodates the pteridine core structure. The 2-amino group of the pteridine scaffold forms crucial hydrogen bonds with Asp2195 and Glu2190 in the mTOR active site. The methyl substituent at position 7 occupies a hydrophobic subpocket defined by Val2240, Leu2354, and Trp2239, contributing to binding specificity [10].

Docking studies with PI3K have identified distinct binding modes compared to mTOR. The pteridine ring system aligns with the adenine-binding region of the ATP site, with the 2-amino group forming hydrogen bonds with Val882 and the backbone carbonyl of Ala885. The 4-hydroxyl group participates in a water-mediated hydrogen bond network with Lys833 and Asp964, enhancing binding affinity [10].

The selectivity profile of pteridine derivatives against different PI3K isoforms has been investigated through comparative docking studies. Results indicate that the α-isoform shows the highest binding affinity, followed by the γ and δ isoforms, with the β-isoform showing the lowest affinity. This selectivity pattern correlates with differences in the hydrophobic pocket surrounding the 7-methyl substituent [10] [11].

Molecular dynamics simulations have provided additional insights into the stability of pteridine-PI3K/mTOR complexes. The binding poses remain stable over 100 nanosecond simulations, with root-mean-square deviations of less than 2.0 Å for the ligand heavy atoms. These studies reveal that the pteridine core maintains consistent interactions with key residues while the 7-methyl group exhibits modest flexibility within its binding pocket [10].

Structure-based optimization studies have identified positions for improving potency and selectivity. The addition of substituents at position 6 of the pteridine ring can enhance binding affinity through additional interactions with the ribose-binding region of the ATP site. Derivatives with hydroxymethyl or carboxyl groups at this position show improved binding scores in docking calculations [9] [4].

The development of dual PI3K/mTOR inhibitors has been guided by molecular docking studies that identify common binding features. The pteridine scaffold provides an excellent framework for achieving dual inhibition, with the core structure maintaining favorable interactions with both targets while allowing for selective modifications [10] [11].

Pharmacophore modeling based on docking results has identified essential features for PI3K/mTOR inhibition. The key pharmacophoric elements include a hydrogen bond donor at the 2-position, a hydrophobic substituent at the 7-position, and a hydrogen bond acceptor at the 4-position. These features align consistently with the binding requirements of both PI3K and mTOR kinases [10].

Design of Bisubstrate Inhibitors for Folate Biosynthesis Enzymes

The design of bisubstrate inhibitors targeting folate biosynthesis enzymes represents a sophisticated approach to developing highly potent and selective inhibitors of 2-amino-7-methyl-1,4-dihydropteridin-4-ol-related pathways. These inhibitors simultaneously occupy both substrate and cofactor binding sites, resulting in enhanced binding affinity and specificity [12] [13] [14].

6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) has emerged as a primary target for bisubstrate inhibitor design. This enzyme catalyzes the transfer of pyrophosphate from ATP to 6-hydroxymethyl-7,8-dihydropterin, a reaction that is essential for folate biosynthesis in microorganisms but absent in mammals [12] [15]. The unique dual-substrate nature of this enzyme makes it an ideal target for bisubstrate analog development.

The first-generation bisubstrate inhibitors consisted of pteridine and adenosine moieties connected through phosphate linkages of varying lengths. The diphosphate analog (HP-2A) showed minimal binding affinity with dissociation constants greater than 100 μM, while the triphosphate analog (HP-3A) demonstrated moderate activity with a Kd of 4.25 μM [12] [13]. The tetraphosphate analog (HP-4A) exhibited the highest affinity with a Kd of 0.47 μM, representing a 116-fold improvement over the natural substrate.

Crystal structure analysis of HPPK-bisubstrate complexes has revealed the molecular basis for enhanced binding affinity. The pteridine moiety occupies the natural substrate binding site, forming hydrogen bonds with Arg82 and Asn12, while the adenosine portion binds in the ATP site with interactions involving Lys173 and Asp97 [12] [13]. The phosphate bridge spans the distance between these sites, creating a stable ternary complex.

Second-generation bisubstrate inhibitors replaced the phosphate bridge with non-hydrolyzable linkers containing piperidine moieties. These modifications resulted in improved binding affinities, with Kd values reaching 0.33 μM [14] [16]. The piperidine linker provides optimal spacing between the pteridine and adenosine components while offering enhanced metabolic stability compared to phosphate-containing analogs.

The development of transition state analogs represents the third generation of bisubstrate inhibitors. These compounds mimic the transition state of the HPPK-catalyzed reaction, incorporating structural features that reflect the geometry and electronic properties of the reaction intermediate [14] [16]. The most potent transition state analog achieved a Kd of 0.15 μM and an IC50 of 0.12 μM, representing the most potent HPPK inhibitor reported to date.

Dihydropteroate synthase (DHPS) has also been targeted through bisubstrate inhibitor design. This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with p-aminobenzoic acid to form dihydropteroate [17] [18]. Bisubstrate inhibitors targeting DHPS incorporate pteridine and benzoic acid moieties connected through various linker systems.

The design of DHPS bisubstrate inhibitors has focused on identifying optimal linker lengths and compositions. Studies have shown that linkers containing 7-10 atoms provide the best balance of binding affinity and synthetic accessibility [17]. The incorporation of hydrogen bond donors and acceptors within the linker can enhance binding through additional interactions with enzyme residues.

Structure-activity relationships for bisubstrate inhibitors have revealed key design principles. The pteridine component must retain the 2-amino and 4-hydroxyl functionalities for optimal binding, while the 7-methyl substituent enhances selectivity and binding affinity [12] [13]. The adenosine or benzoic acid component can tolerate moderate modifications, but changes to the ribose or amino group significantly impact activity.

The selectivity of bisubstrate inhibitors represents a major advantage over traditional single-substrate analogs. Because these compounds require the simultaneous presence of both substrate binding sites, they exhibit excellent selectivity for their target enzymes over related proteins [12] [14]. This selectivity translates to reduced off-target effects and improved therapeutic indices.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

179.08070993 g/mol

Monoisotopic Mass

179.08070993 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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